molecular formula C4H6F3IO B8593907 CF3CH2Chich2OH

CF3CH2Chich2OH

Cat. No.: B8593907
M. Wt: 253.99 g/mol
InChI Key: VHIMDDDEWZJNRY-UHFFFAOYSA-N
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Description

CF3CH2CHICH2OH is a halogenated hydroxy aldehyde synthesized via photochemical reactions involving halogenated precursors. It serves as a key intermediate in the production of epoxy ethers, which are valuable in materials science and organic synthesis. The compound is typically prepared through light-induced reactions of perfluoroalkyl iodides (e.g., CF3I) with allyl alcohols, followed by alkaline treatment to form epoxy ethers with yields around 70% . Its stability under varying conditions, such as prolonged light exposure, has been studied extensively, revealing tendencies toward decomposition into iodides and polymeric byproducts .

Properties

Molecular Formula

C4H6F3IO

Molecular Weight

253.99 g/mol

IUPAC Name

4,4,4-trifluoro-2-iodobutan-1-ol

InChI

InChI=1S/C4H6F3IO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2H2

InChI Key

VHIMDDDEWZJNRY-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CF3CH2Chich2OH typically involves the reaction of trifluoroiodomethane with allyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{CF}_3\text{I} + \text{CH}_2=\text{CHCH}_2\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

CF3CH2Chich2OH undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodine substituent can be reduced to form the corresponding trifluorobutanol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products Formed

    Oxidation: Formation of 4,4,4-Trifluoro-2-iodo-butanone.

    Reduction: Formation of 4,4,4-Trifluoro-butan-1-ol.

    Substitution: Formation of various substituted butanols depending on the nucleophile used.

Scientific Research Applications

CF3CH2Chich2OH has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which CF3CH2Chich2OH exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Uniformity : All compounds are synthesized via photochemical routes with alkaline conditions, indicating a standardized methodology for halogenated hydroxy aldehydes .
  • Yield Consistency : Despite varying perfluoroalkyl chain lengths, yields remain consistent (~70%), suggesting minimal steric or electronic interference during epoxidation .

Stability and Reactivity Trends

Table 2: Stability and Reactivity Profiles

Compound Light Stability Radical Stability Reactivity with Ethylene
CF3CH2CHICH2OH Low (decomposes in 7 days) Moderate High
C₂F₆CH₂CHICH₂OH Moderate High Moderate
C₃F₇CH₂CHICH₂OH High Very High Low

Key Findings :

  • Radical Stability : Larger perfluoroalkyl groups (e.g., C₃F₇) enhance radical stability due to increased resonance energy. For instance, CF₃ radicals exhibit ~3 kcal/mol resonance energy, while heavier analogs (e.g., C₂F₆, C₃F₇) show progressively higher stabilization, reducing bond dissociation energy and reactivity .
  • Light Sensitivity : this compound decomposes under prolonged light, forming iodides and polymers, whereas C₃F₇CH₂CHICH₂OH demonstrates greater stability, attributed to steric shielding and electronic effects .
  • Reactivity Trade-offs : Compounds with smaller perfluoroalkyl groups (e.g., CF₃) react faster with ethylene due to less stable radicals, while bulkier analogs exhibit slower reaction kinetics .

Analytical Methodologies

Advanced techniques such as NMR, mass spectrometry, and chromatography are critical for characterizing these compounds. For example, the method described in Development and Validation of a New Method for Analyzing Chemical Compounds ensures precise quantification of halogenated intermediates and byproducts . Supplementary data from this study (e.g., Tables S1–S8) could provide metrics on detection limits and reproducibility for this compound and its analogs .

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